Cas no 27164-10-9 (2,5-dichloro-4-hydroxybenzaldehyde)

2,5-Dichloro-4-hydroxybenzaldehyde is a chlorinated aromatic aldehyde with the molecular formula C₇H₄Cl₂O₂. This compound features both aldehyde and hydroxyl functional groups, making it a versatile intermediate in organic synthesis. Its dichloro substitution pattern enhances its reactivity in electrophilic and nucleophilic reactions, particularly in the production of pharmaceuticals, agrochemicals, and specialty dyes. The presence of the hydroxyl group allows for further functionalization, such as etherification or esterification. The compound exhibits moderate stability under standard conditions but should be stored in a cool, dry environment to prevent degradation. Its well-defined structure and consistent purity make it suitable for precise synthetic applications in research and industrial settings.
2,5-dichloro-4-hydroxybenzaldehyde structure
27164-10-9 structure
Product Name:2,5-dichloro-4-hydroxybenzaldehyde
CAS No:27164-10-9
MF:C7H4Cl2O2
MW:191.01146030426
MDL:MFCD06656940
CID:1431694
PubChem ID:528381
Update Time:2025-05-20

2,5-dichloro-4-hydroxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,5-dichloro-4-hydroxybenzaldehyde
    • Benzaldehyde, 2,5-dichloro-4-hydroxy
    • benzaldehyde, 2,5-dichloro-4-hydroxy-
    • 2,5-DICHLORO-4-HYDROXY-BENZALDEHYDE
    • CS-0308414
    • DTXSID501295966
    • AS-48045
    • DB-148887
    • MFCD06656940
    • Z1255427969
    • 2,5-Dichloro-4-hydroxybenzaldehyde, AldrichCPR
    • F17590
    • 27164-10-9
    • SCHEMBL3377931
    • AKOS017515403
    • EN300-119344
    • TQP0770
    • MDL: MFCD06656940
    • Inchi: 1S/C7H4Cl2O2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-3,11H
    • InChI Key: BUJHRHRKNMSZAW-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=CC=1C=O)Cl)O

Computed Properties

  • Exact Mass: 189.95892
  • Monoisotopic Mass: 189.9588348g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 1.547
  • Boiling Point: 273.1°C at 760 mmHg
  • Flash Point: 119°C
  • Refractive Index: 1.643
  • PSA: 37.3

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2,5-dichloro-4-hydroxybenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:27164-10-9)2,5-dichloro-4-hydroxybenzaldehyde
Order Number:A1152734
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:19
Price ($):1061.0
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Additional information on 2,5-dichloro-4-hydroxybenzaldehyde

Introduction to 2,5-Dichloro-4-Hydroxybenzaldehyde (CAS No. 27164-10-9)

2,5-Dichloro-4-hydroxybenzaldehyde, with the CAS number 27164-10-9, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and material science. This compound is characterized by its unique chemical structure, which includes a benzene ring substituted with two chlorine atoms at the 2 and 5 positions and a hydroxyl group at the 4 position, along with an aldehyde functional group. The combination of these substituents imparts distinct physical and chemical properties to the molecule, making it a valuable building block in various applications.

The molecular formula of 2,5-dichloro-4-hydroxybenzaldehyde is C7H4Cl2O2, and its molecular weight is approximately 183.01 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its melting point ranges from 138 to 140°C, and it exhibits moderate stability under standard laboratory conditions.

In the realm of organic synthesis, 2,5-dichloro-4-hydroxybenzaldehyde serves as a key intermediate for the preparation of a wide array of functionalized aromatic compounds. Its reactivity stems from the presence of the aldehyde group, which can undergo various nucleophilic addition reactions, such as aldol condensations and Mannich reactions. Additionally, the chlorine atoms and hydroxyl group provide additional functional handles for further derivatization, enabling the synthesis of complex molecules with diverse biological activities.

Recent studies have highlighted the potential of 2,5-dichloro-4-hydroxybenzaldehyde in pharmaceutical research. For instance, researchers have explored its use as a precursor for the synthesis of novel antifungal agents. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent antifungal activity against Candida albicans and Aspergillus fumigatus. The presence of chlorine atoms and the hydroxyl group was found to be crucial for enhancing the antifungal properties of these derivatives.

Beyond antifungal applications, 2,5-dichloro-4-hydroxybenzaldehyde has also shown promise in the development of anticancer drugs. A research team from the University of California demonstrated that certain derivatives of this compound could selectively inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The unique structure of 2,5-dichloro-4-hydroxybenzaldehyde allows for fine-tuning of its biological activity through strategic modifications, making it an attractive candidate for drug discovery efforts.

In material science, 2,5-dichloro-4-hydroxybenzaldehyde has been utilized as a monomer for the synthesis of advanced polymers with tailored properties. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for use in high-performance applications such as coatings, adhesives, and electronic materials. The ability to incorporate multiple functional groups into the polymer backbone through controlled polymerization reactions further expands the range of potential applications for these materials.

The environmental impact of 2,5-dichloro-4-hydroxybenzaldehyde has also been a subject of recent research. Studies have shown that this compound can be synthesized using green chemistry principles, minimizing waste generation and reducing environmental footprint. For example, a catalytic process involving palladium-based catalysts has been developed to efficiently produce 2,5-dichloro-4-hydroxybenzaldehyde from readily available starting materials under mild conditions. This approach not only improves yield but also reduces energy consumption and solvent usage.

In conclusion, 2,5-dichloro-4-hydroxybenzaldehyde (CAS No. 27164-10-9) is a multifaceted compound with a wide range of applications in organic synthesis, pharmaceutical research, and material science. Its unique chemical structure provides a platform for developing novel compounds with diverse biological activities and advanced materials with tailored properties. Ongoing research continues to uncover new possibilities for this versatile molecule, solidifying its importance in various scientific disciplines.

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Amadis Chemical Company Limited
(CAS:27164-10-9)2,5-dichloro-4-hydroxybenzaldehyde
A1152734
Purity:99%
Quantity:1g
Price ($):1061.0
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